Chloranil

説明

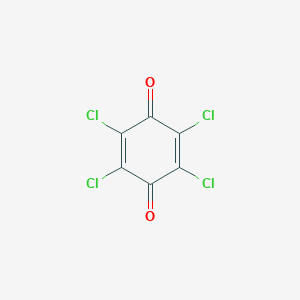

Tetrachloro-1,4-benzoquinone is a member of the class of 1,4-benzoquiones that is 1,4-benzoquinone in which all four hydrogens are substituted by chlorines. It has a role as a metabolite and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an organochlorine compound and a member of 1,4-benzoquinones.

A quinone fungicide used for treatment of seeds and foliage.

mutagen; structure in first source

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNWTBMOAKPKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4O2 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020266 | |

| Record name | Chloranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloranil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.5 | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloranil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS | |

CAS No. |

118-75-2 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W5X7N5XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chloranil chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent with significant applications across organic synthesis, materials science, and pharmaceutical development. This document provides an in-depth technical overview of its core chemical properties, molecular and crystal structure, synthesis, and key chemical reactions. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, key reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a yellow crystalline solid with a molecular formula of C₆Cl₄O₂.[1][2][3] It is a planar molecule and functions as a mild oxidant.[1][3][4] Its strong electrophilicity and oxidative potential make it a valuable reagent in numerous chemical transformations.[5]

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione | [1][6] |

| Other Names | p-Chloranil, Tetrachloro-1,4-benzoquinone, Tetrachloro-p-benzoquinone | [1][6] |

| CAS Number | 118-75-2 | [1][6] |

| Molecular Formula | C₆Cl₄O₂ | [1][5][6] |

| Appearance | Yellow solid/powder | [1][2][6] |

Physical and Chemical Constants

| Property | Value | Source |

| Molecular Weight | 245.86 g/mol | [1] |

| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |

| Boiling Point | Sublimes | [6] |

| Density | 1.97 g/cm³ | [7][8] |

| Solubility | Insoluble in water; soluble in ether; sparingly soluble in alcohol, chloroform, carbon disulfide, and petroleum ether. | [3][6] |

| Vapor Pressure | 1 hPa @ 71 °C | [7] |

Spectral Data

| Spectroscopy | Wavelength/Frequency | Source |

| UV-Vis (λmax) | 290 nm (in cyclohexane) | [9] |

| IR Spectrum | Available | [10] |

| Raman Spectrum | Available | [11][12] |

Molecular and Crystal Structure

This compound possesses a quinoid structure with a six-membered ring.[5][13] The ring is substituted with two carbonyl groups at the 1 and 4 positions and four chlorine atoms at the 2, 3, 5, and 6 positions.[5] This high degree of halogenation significantly influences its electrochemical properties.

The molecule is planar, although with slight displacements of the oxygen and chlorine atoms out of the plane of the quinoid ring by approximately 0.05 Å.[13] The crystal structure of this compound has been determined by X-ray diffraction to belong to the P2₁/a space group.[13]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the chlorination of phenol or the oxidation and subsequent chlorination of hydroquinone.[1][5][14]

Synthesis from Phenol

One established method involves the extensive chlorination of phenol to yield hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to produce this compound.[1]

C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl[1]

Synthesis from Hydroquinone

A common laboratory and industrial synthesis starts with the oxidation of hydroquinone to p-benzoquinone, followed by chlorination.[5]

Step 1: Oxidation of Hydroquinone to p-Benzoquinone [5]

-

Dissolve hydroquinone in an acidic solution (e.g., sulfuric acid).

-

Add an oxidizing agent such as potassium dichromate or nitric acid portion-wise while maintaining the temperature.

-

Monitor the reaction until the hydroquinone is fully converted to p-benzoquinone.

-

Isolate the p-benzoquinone product by filtration and wash with cold water.

Step 2: Chlorination of p-Benzoquinone [5]

-

Suspend the synthesized p-benzoquinone in a suitable inert solvent like carbon tetrachloride.[5]

-

Introduce chlorine gas into the mixture, often in the presence of a catalyst such as iron or ferric chloride.[5]

-

Heat the reaction mixture to between 50°C and 80°C to facilitate the substitution of all four hydrogen atoms.[5]

-

Continue the reaction until the formation of the yellow this compound precipitate is complete.

-

Isolate the crude this compound by filtration and purify by recrystallization from a suitable solvent like benzene or acetic acid.[15]

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its oxidizing and dehydrogenating properties.[4][5]

Dehydrogenation and Aromatization

This compound is widely employed as a hydrogen acceptor in aromatization reactions.[1] For instance, it can convert cyclohexadienes into their corresponding benzene derivatives.[1] This reactivity is crucial in the synthesis of complex aromatic systems found in many pharmaceutical compounds and advanced materials.

Reaction with Secondary Amines

This compound is used as a qualitative test for the presence of free secondary amines. The reaction produces a distinct color change to brown, red, or orange, depending on the specific amine.[1][3] In this reaction, the amine displaces a chloride from the quinone ring.[1][3] This is also a useful test to confirm the successful deprotection of a secondary amine.[1]

Precursor in Dye and Pharmaceutical Synthesis

This compound serves as a key precursor in the manufacturing of various dyes and pigments, such as Pigment Violet 23.[4] It is also a starting material for the synthesis of the chemotherapeutic agent diaziquone (AZQ).[1][4]

Safety and Handling

This compound is considered a hazardous substance due to its strong oxidative properties.[5] It can cause skin and eye irritation.[7][16][17] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]

Conclusion

This compound remains a cornerstone reagent in modern organic chemistry and chemical manufacturing. Its unique electronic and structural features confer potent oxidizing capabilities that are harnessed in a wide array of synthetic transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 118-75-2 [chemicalbook.com]

- 3. Application of Chloranil_Chemicalbook [chemicalbook.com]

- 4. camlinfs.com [camlinfs.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. This compound | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(118-75-2) IR Spectrum [m.chemicalbook.com]

- 11. Single crystal vibrational spectra of this compound (2, 3, 5, 6-tetrachloro-p-benzoquinone) | Semantic Scholar [semanticscholar.org]

- 12. Single crystal vibrational spectra of this compound (2, 3, 5, 6-tetrachloro-p-benzoquinone) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. guidechem.com [guidechem.com]

- 16. carlroth.com [carlroth.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of Chloranil from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) from hydroquinone. This compound is a valuable reagent in various fields, including its use as a dehydrogenating agent in pharmaceutical and synthetic chemistry, an intermediate for dyes and pigments, and a component in agricultural fungicides.[1] This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to assist researchers in the practical application of these methods.

Synthetic Pathways

The synthesis of this compound from hydroquinone can be achieved through several pathways, with the most common being oxidative chlorination. This approach combines the oxidation of hydroquinone and the chlorination of the resulting quinone intermediate into a single process. Alternative methods involve a two-step process of first oxidizing hydroquinone to p-benzoquinone, followed by chlorination.[1] Direct chlorination of hydroquinone is also possible but may necessitate more stringent reaction conditions.[1]

The primary methods detailed in this guide focus on oxidative chlorination due to its prevalence and efficiency. These methods typically employ hydrochloric acid in combination with an oxidizing agent such as hydrogen peroxide or chlorine gas.[2][3]

Experimental Protocols

The following section provides detailed experimental methodologies for the synthesis of this compound from hydroquinone via oxidative chlorination.

Method 1: Oxidative Chlorination using Hydrogen Peroxide

This protocol is adapted from a patented process that utilizes hydrogen peroxide as the oxidizing agent in the presence of hydrochloric acid and acetic acid.[4]

Materials:

-

Hydroquinone (0.247 mol, 27.2 g)

-

37% Hydrochloric acid (4.76 mol, 400 mL)

-

Acetic acid (400 mL)

-

30% Hydrogen peroxide (1.46 mol, 150 mL)

-

2 L reactor equipped with a central paddle stirrer, condenser, dropping funnel, and thermometer.

Procedure:

-

Charge the 2 L reactor with 400 mL of 37% hydrochloric acid, 400 mL of acetic acid, and 27.2 g of hydroquinone.

-

Heat the mixture to 70°C with stirring.

-

Begin the dropwise addition of 150 mL of 30% hydrogen peroxide. The addition should be controlled to maintain the reaction temperature and should take approximately 2 hours to complete.

-

Continue to heat the reaction mixture, raising the temperature to 95-100°C during the hydrogen peroxide addition.

-

After the addition is complete, cool the reaction mixture.

-

Filter the precipitated solid.

-

Dry the solid to obtain this compound.

-

The product can be analyzed by high-performance liquid chromatography (HPLC) for purity assessment.

Method 2: Oxidative Chlorination using Chlorine Gas

This protocol is based on a method that employs chlorine gas for the oxidative chlorination of hydroquinone in a hydrochloric acid medium.[3]

Materials:

-

Hydroquinone (1 mol)

-

15-37% (w/w) Hydrochloric acid

-

Chlorine gas (4 to 8 mol)

-

Air or Oxygen

-

Suitable reaction vessel with gas inlet and stirring.

Procedure:

-

Prepare a solution of hydroquinone in 15-37% hydrochloric acid.

-

Cool the mixture to approximately 10°C.

-

Introduce chlorine gas into the reaction mixture while stirring. The molar ratio of chlorine gas to hydroquinone should be between 4:1 and 8:1.

-

Gradually increase the temperature of the reaction mixture to its boiling point (approximately 106°C) as the chlorination proceeds to form tetrachlorohydroquinone.

-

Once the formation of tetrachlorohydroquinone is complete, raise the temperature to 80°C up to the boiling point.

-

Pass a mixture of gaseous chlorine and air or oxygen through the reaction mixture to oxidize the tetrachlorohydroquinone to this compound.

-

After the reaction is complete, cool the mixture and isolate the this compound product by filtration.

-

Wash the product with water and dry.

Purification of this compound

The crude this compound obtained from the synthesis may contain impurities such as partially chlorinated quinones. Purification can be achieved through crystallization from a suitable solvent like ethanol or acetic acid.[1] The crystallized product is then filtered, washed with a cold solvent to remove residual impurities, and dried.[1] Sublimation is another effective method for purifying this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound from hydroquinone.

| Method | Starting Material (Amount) | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Oxidative Chlorination | Hydroquinone (0.247 mol) | 37% HCl (400 mL), Acetic Acid (400 mL), 30% H₂O₂ (150 mL) | 70°C to 95-100°C, 2h H₂O₂ addition | Not specified | Not specified | [4] |

| Oxidative Chlorination | Hydroquinone (0.265 mol) | Acetic Acid (270 mL), Water (70 mL), Cl₂ (1.49 mol) | 93-97°C | Not specified | Not specified | [4] |

| Oxidative Chlorination | Hydroquinone (1 mol) | 15-37% HCl, Cl₂ (4-8 mol), Air/O₂ | 10°C to boiling, then 80°C to boiling | Almost quantitative | Not specified | [3] |

| Oxidative Chlorination | Hydroquinone (0.0256 mol) | 35% HCl (200 mL), MgCl₂·6H₂O (0.086 mol), 30% H₂O₂ (15 mL) | 0°C to 100°C | 93.6 (by weight of precipitate) | 49.2 | [5] |

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound from hydroquinone.

Caption: Reaction pathway for the synthesis of this compound from hydroquinone.

Caption: Generalized experimental workflow for this compound synthesis.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. WO1991001288A1 - Method of preparation of this compound - Google Patents [patents.google.com]

- 4. EP0326455A1 - Method of producing this compound - Google Patents [patents.google.com]

- 5. US5334735A - Process for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to Chloranil: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chloranil, a versatile chemical compound with significant applications in organic synthesis and materials science. This document outlines its fundamental chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies.

Chemical Identity

-

IUPAC Name: 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione[1][2][3]

-

Common Synonyms: Tetrachloro-1,4-benzoquinone, p-Chloranil, Spergon[1][3][4][5]

-

CAS Number: 118-75-2[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molar Mass | 245.86 g·mol⁻¹ | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |

| Magnetic Susceptibility (χ) | -112.6·10⁻⁶ cm³/mol | [1] |

| Solubility | Insoluble in water; sparingly soluble in chloroform, carbon disulfide, carbon tetrachloride; soluble in ether. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented below.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are protocols for two common approaches.

3.1.1. Synthesis from Phenol

This is a two-step industrial process involving the chlorination of phenol followed by hydrolysis.

-

Step 1: Chlorination of Phenol

-

Reaction: C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl

-

Procedure: Phenol is chlorinated to produce hexachlorocyclohexa-2,5-dien-1-one, also known as "hexachlorophenol".[1]

-

-

Step 2: Hydrolysis

-

Reaction: C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl

-

Procedure: The dichloromethylene group in the intermediate is hydrolyzed to yield this compound.[1]

-

3.1.2. Synthesis from Hydroquinone

This process involves the chlorination of hydroquinone to form tetrachlorohydroquinone, which is then oxidized.

-

Procedure: One mole of hydroquinone is chlorinated with 4 to 8 moles of chlorine gas in approximately 15 to 37% by weight hydrochloric acid. The reaction temperature is maintained between about 10 °C and the boiling point of the mixture to form tetrachlorohydroquinone. The resulting tetrachlorohydroquinone is then oxidized by passing a mixture of gaseous elemental chlorine and air or oxygen through the reaction mixture at temperatures ranging from about 80 °C to the boiling point.[6]

Analytical Methods

This compound can be identified and quantified using several analytical techniques.

3.2.1. Spectrophotometric Determination

This method is based on the formation of a colored charge-transfer complex.

-

Principle: this compound, a π-acceptor, reacts with a π-donor (e.g., resorcinol, amines, phenols) to form a highly colored complex. The intensity of the color, which is proportional to the concentration of this compound, is measured using a spectrophotometer.[7][8]

-

Procedure (with Resorcinol):

-

A solution of this compound is reacted with a solution of resorcinol in an aqueous medium.

-

The resulting colored complex absorbs maximally at a wavelength of 495 nm.

-

Beer's law is obeyed in the concentration range of 2-24 µg/mL.[7]

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and analysis of this compound.

-

Principle: this compound can be separated from related compounds, such as its reduction product tetrachlorohydroquinone, using reverse-phase chromatography.[9]

-

Procedure:

-

A Newcrom B stationary phase column can be used.

-

An isocratic mobile phase consisting of water and acetonitrile with a phosphoric acid buffer is employed.

-

Detection is performed using a UV detector.[9]

-

Diagrams

The following diagrams illustrate a key synthesis pathway and an analytical workflow for this compound.

Caption: Synthesis of this compound from Hydroquinone.

Caption: Spectrophotometric Analysis Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 118-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. DE3924177A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. HPLC Separation of this compound and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Chloranil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranil, also known as tetrachloro-1,4-benzoquinone, is a quinone derivative with the chemical formula C₆Cl₄O₂. It presents as a yellow to greenish-yellow crystalline solid and has garnered significant interest across various scientific disciplines due to its versatile chemical reactivity and biological activity.[1] In organic synthesis, it is a valuable oxidizing agent, particularly for dehydrogenation reactions. For drug development professionals, its ability to induce cellular responses such as apoptosis and inflammation warrants a thorough understanding of its properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its role in cellular signaling pathways.

Physical and Chemical Properties

This compound is a planar molecule that functions as a mild oxidant.[1] Its physical and chemical characteristics are summarized in the tables below.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and application in various experimental setups.

| Property | Value | References |

| Molecular Formula | C₆Cl₄O₂ | [1] |

| Molecular Weight | 245.86 g/mol | [1] |

| Appearance | Yellow to greenish-yellow crystalline solid | [1] |

| Melting Point | 290-296 °C (decomposes) | [2] |

| Boiling Point | Sublimes | [2] |

| Density | 1.97 g/cm³ | |

| Vapor Pressure | 1 hPa (71 °C) | |

| Solubility | Insoluble in water. Soluble in ether and acetone. Slightly soluble in chloroform, dimethylformamide, solvent naphtha, benzene, carbon disulfide, and carbon tetrachloride. | [2] |

Table 1: Physical Properties of this compound

Chemical Properties

This compound's chemical reactivity is dominated by its electron-accepting nature, making it a good oxidizing agent and a key component in charge-transfer complexes. Its key chemical properties are summarized in Table 2.

| Property | Description | References |

| Reactivity | Acts as a hydrogen acceptor and is more electrophilic than benzoquinone. It is used in aromatization reactions. | [1] |

| Charge-Transfer Complexes | Forms charge-transfer complexes with electron-donating molecules. | |

| Redox Potential | E₀ = +742 mV (in benzene) | [2] |

| Decomposition | Decomposes upon heating, producing toxic fumes including hydrogen chloride. |

Table 2: Chemical Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound starting from phenol.[3]

Materials:

-

Phenol

-

Concentrated hydrochloric acid

-

Chlorine gas

-

Concentrated nitric acid

-

Ethanol

-

2-liter three-necked flask with an airtight stirrer, gas inlet tube, and reflux condenser

Procedure:

-

Place 47 grams (0.5 mole) of phenol and 1 liter of concentrated hydrochloric acid into the 2-liter three-necked flask.

-

Begin vigorous stirring to create a fine emulsion.

-

Introduce a steady stream of chlorine gas into the mixture. The temperature will rise to approximately 40°C.

-

After 4 hours, place the reaction flask in a 70°C water bath and continue passing chlorine gas through the solution for about 20 hours, or until the solution is saturated.

-

Replace the gas inlet tube with a dropping funnel and add 250 ml of concentrated nitric acid over 3 hours while maintaining the temperature at 80-85°C.

-

Continue stirring for 20 hours at 85°C. Yellow, plate-like crystals of this compound will gradually form.

-

Cool the mixture, and collect the crystals by filtration.

-

Wash the crystals with 2 liters of water, followed by 250 ml of ethanol to remove any reddish oily impurities.

-

Dry the product at 80°C.

This method outlines the preparation of this compound from hydroquinone.[4][5][6]

Materials:

-

Hydroquinone

-

Concentrated hydrochloric acid (37%)

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Chlorine gas

Procedure:

-

In a suitable reactor, create a mixture of hydroquinone, concentrated hydrochloric acid, and a water-miscible solvent like acetic acid. A preferred concentration of hydrochloric acid is around 100 g/liter .[5]

-

Heat the mixture to a temperature above 60°C, preferably between 80-90°C.[5]

-

Introduce either chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide to initiate the oxidative chlorination.[4][5][6]

-

If using hydrogen peroxide, it should be added gradually while maintaining the reaction temperature.[5]

-

The reaction is carried out at atmospheric pressure.[5]

-

After the reaction is complete, cool the mixture to allow this compound to crystallize.

-

Collect the crystals by filtration, wash with water to remove acid, and dry under vacuum at 60°C.

Purification of this compound

Crude this compound can be purified by recrystallization or sublimation.

-

Dissolve the crude this compound in a minimal amount of hot toluene.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene and dry them.

-

Place the crude, dry this compound in the bottom of a sublimation apparatus.

-

Assemble the apparatus with a cold finger.

-

Evacuate the apparatus using a vacuum pump.

-

Gently heat the bottom of the apparatus. This compound will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting.

-

Carefully scrape the purified this compound crystals from the cold finger.

Characterization Methods

Objective: To determine the melting point and purity of this compound.

-

Calibrate the DSC instrument using an indium standard.

-

Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate, for example, 10 °C/min. A suitable temperature range would be from room temperature to 320°C to observe the melting transition, which occurs around 290-296°C.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Objective: To determine the crystal structure of this compound.

-

Grow single crystals of this compound, for example, by slow evaporation of a benzene solution.

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Center the crystal on the diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., room temperature or low temperature) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve and refine the crystal structure to obtain the atomic coordinates, bond lengths, and bond angles.

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound.

-

Prepare a stock solution of this compound of known concentration in a suitable solvent, such as dichloromethane.

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

-

The characteristic absorption bands of this compound can be observed and used for quantitative analysis based on the Beer-Lambert law. This compound in dichloromethane exhibits a characteristic absorption maximum.

Objective: To study the electrochemical reduction of this compound.

Procedure: [21][22][23][24][25][26]

-

Prepare a solution of this compound (e.g., 2 mM) in an aprotic solvent such as acetonitrile or ethaline containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[22][24][26]

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.[22][24]

Signaling Pathways and Biological Activity

This compound has been shown to elicit biological responses, including the induction of inflammation and apoptosis. A key signaling pathway implicated in these effects is the Toll-like receptor 4 (TLR4) pathway.

This compound-Induced TLR4 Signaling Pathway

This compound can act as a stressor that activates the TLR4 signaling cascade. This pathway is a critical component of the innate immune system and is typically activated by bacterial lipopolysaccharide (LPS). The activation of TLR4 by this compound leads to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and can ultimately lead to programmed cell death.

The proposed signaling pathway is as follows:

-

TLR4 Activation: this compound exposure leads to the activation of the TLR4 receptor on the cell surface.

-

MyD88 Recruitment: Upon activation, TLR4 recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).

-

MAPK Activation: The TLR4-MyD88 complex initiates a downstream signaling cascade that leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[9][13][27][28][29]

-

Inflammatory Response and Apoptosis: Activated JNK and p38 MAPKs translocate to the nucleus and phosphorylate transcription factors, leading to the expression of pro-inflammatory genes and genes involved in the apoptotic pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. US5334735A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. DE3924177A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. MAP kinases p38 and JNK are activated by the steroid hormone 1alpha,25(OH)2-vitamin D3 in the C2C12 muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. US2414008A - Production of this compound - Google Patents [patents.google.com]

- 24. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. Selective activation of the c-Jun N-terminal protein kinase pathway during 4-hydroxynonenal-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Extracellular signal-regulated kinases, P38 and c-Jun N-terminal kinases phosphorylation changes in PC12 cells with diabetic disturbances and comorbid excitotoxicity - a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ASK1-p38 MAPK/JNK signaling cascade mediates anandamide-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Quinone: An In-depth Technical Guide to the Early Discovery and History of Chloranil

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of chloranil's history, tracing its journey from its initial synthesis in the mid-19th century. We provide a detailed account of the early experimental protocols, quantitative data from foundational studies, and the logical framework that led to the characterization of this pivotal compound.

Introduction: The Emergence of a Tetrachloroquinone

This compound, or tetrachloro-1,4-benzoquinone (C₆Cl₄O₂), is a yellow crystalline solid that has become an important reagent in organic synthesis and materials science. Its strong oxidizing properties and its role as a precursor to various dyes and pharmaceuticals underscore its significance.[1] The early history of this compound is intrinsically linked to the pioneering work of the German chemist August Wilhelm von Hofmann in the 1840s. His investigations into the derivatives of aniline and indigo laid the groundwork for the discovery and initial characterization of this fully chlorinated quinone.

The Foundational Synthesis: Hofmann's 1844 Breakthrough

The first detailed scientific account of this compound appears in an 1844 publication by August Wilhelm von Hofmann in the journal Annalen der Chemie und Pharmacie.[2] His work, titled "Einige Bemerkungen über das this compound" (Some Remarks upon this compound), describes the formation of this compound through the exhaustive chlorination of aniline. At the time, Hofmann was deeply engaged in studying the reactions of aniline, a compound he had shown to be a key component of coal tar.[3]

Experimental Protocol: The Action of Chlorine on Aniline

Hofmann's synthesis was a testament to the rigorous, albeit harsh, experimental techniques of the era. The protocol involved the direct action of chlorine gas on an aqueous solution of aniline hydrochloride.

Experimental Workflow:

Caption: Hofmann's 1844 experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Reactant: Aniline was dissolved in hydrochloric acid to form an aqueous solution of aniline hydrochloride.

-

Chlorination: A stream of chlorine gas was passed through the aniline hydrochloride solution for an extended period.

-

Observation of Reaction Progression: Hofmann noted a series of color changes. The initial clear solution turned into a deep indigo-blue, which then transitioned to a dirty green. With continued chlorination, the solution became brownish-red, and a black, resinous substance began to precipitate.

-

Isolation of the Crude Product: The reaction was considered complete when the precipitated substance appeared as a heavy, dark powder. This crude product was then collected.

-

Purification: The black powder was subjected to a rigorous purification process. It was first boiled with water, which removed a significant portion of the impurities. The remaining solid was then boiled with alcohol, in which this compound is sparingly soluble. This was followed by treatment with boiling ether to remove any remaining resinous byproducts.

-

Crystallization: The purified this compound was obtained by crystallization from a suitable solvent (such as alcohol or ether), yielding characteristic golden-yellow, mica-like crystalline plates.

Early Characterization and Quantitative Analysis

Hofmann's 1844 paper not only detailed the synthesis of this compound but also provided the first quantitative data on its composition and properties. This was crucial for establishing its chemical identity in an era before modern spectroscopic techniques.

Physical Properties

The primary physical property noted by Hofmann was the appearance of the purified substance: golden-yellow, shimmering, plate-like crystals. He also observed that it was volatile and could be sublimed, forming long, yellow needles.

Elemental Analysis

A cornerstone of 19th-century chemical characterization was elemental analysis, which involved determining the mass percentages of the constituent elements. Hofmann's analysis of this compound was remarkably accurate for his time and was instrumental in deducing its empirical formula.

Table 1: Elemental Analysis of this compound (Hofmann, 1844)

| Element | Experimental % | Modern Theoretical % |

| Carbon (C) | 29.40 | 29.31 |

| Chlorine (Cl) | 57.99 | 57.68 |

| Oxygen (O) | 12.61 (by difference) | 13.01 |

Note: Hofmann's original data has been recalculated to modern atomic weights for comparison.

Based on this data, Hofmann correctly proposed the empirical formula C₆Cl₄O₂, establishing this compound as a fully chlorinated derivative of quinone.

Historical Context and Significance

Hofmann's discovery of this compound was not an isolated event but rather a product of the burgeoning field of organic chemistry in the 19th century. The investigation of coal tar derivatives was a fertile ground for the discovery of new aromatic compounds.[3] The synthesis of this compound from aniline highlighted the transformative power of chlorination and provided a new, highly reactive compound for further study.

This early work on this compound paved the way for its later use as a powerful oxidizing agent and as a key intermediate in the synthesis of dyes and other complex organic molecules. The robust nature of the this compound molecule, as evidenced by its resistance to further oxidation, made it a reliable and versatile reagent for subsequent generations of chemists.

Signaling Pathway of Discovery:

Caption: The logical progression from coal tar chemistry to the discovery of this compound.

Conclusion

The early discovery and history of this compound are a compelling chapter in the annals of organic chemistry. A. W. Hofmann's meticulous experimental work in 1844 not only introduced this important compound to the scientific world but also exemplified the power of systematic investigation and quantitative analysis in elucidating the nature of new chemical entities. The protocols and data from this foundational study provided the bedrock upon which our modern understanding and application of this compound are built.

References

Chloranil (CAS No. 118-75-2): A Technical Safety and Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and toxicological data for Chloranil (Tetrachloro-1,4-benzoquinone). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental context, and clear safety protocols.

Core Identification and Properties

This compound, identified by CAS number 118-75-2, is a yellow solid organic compound.[1] It functions as a mild oxidant and hydrogen acceptor, finding use in various chemical syntheses, including aromatization reactions.[1]

| Identifier | Value | Source |

| CAS Number | 118-75-2 | [1][2][3][4][5] |

| Molecular Formula | C₆Cl₄O₂ | [2][3] |

| Molecular Weight | 245.88 g/mol | [2][5] |

| Synonyms | Tetrachloro-p-benzoquinone, Spergon, 2,3,5,6-Tetrachloro-1,4-benzoquinone | [2][6] |

Toxicological Data

Acute toxicity data is critical for risk assessment in a research and development setting. The following values have been established through standardized testing protocols.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 4,000 mg/kg | [3][5] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [7] |

| LC50 | Rat | Inhalation | 24.85 mg/L (4 h) | [3] |

Physical and Chemical Safety Properties

Understanding the physical properties of this compound is essential for safe handling, storage, and spill response.

| Property | Value | Source |

| Appearance | Yellow powder/solid | [1][8] |

| Melting Point | 290-293 °C (sublimed) | [5][8] |

| Solubility in Water | 0.25 g/L (practically insoluble) | [5] |

| Vapor Pressure | 1 hPa @ 71 °C | [5][8] |

| Bulk Density | ~800 kg/m ³ | [4][5] |

| pH | 3.5-4.5 (100 g/L aqueous slurry) | [5][8] |

| Autoignition Temperature | > 400 °C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and environmental toxicity.

| Hazard Class | Category | Hazard Statement | Source | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 | H315: Causes skin irritation |[3][4][8] | | Serious Eye Irritation | 2 | H319: Causes serious eye irritation |[3][4][8] | | Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |[3][4] | | Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |[3][4] |

No components of this product at levels greater than or equal to 0.1% are identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

Occupational Exposure Limits

Specific occupational exposure limits (PELs or TLVs) for this compound have not been established by major regulatory bodies like OSHA. In such cases, the limits for "Particulates Not Otherwise Regulated" (PNOR) are often applied.

| Jurisdiction | Limit Type | Value (Respirable Dust) | Value (Total Dust) | Source |

| US - Michigan | TWA | 5 mg/m³ | - | [8] |

| US - Oregon (Z-1) | TWA | - | 10 mg/m³ | [8] |

Experimental Protocols

Acute Oral Toxicity (LD50) - Representative Methodology

The reported oral LD50 value for this compound (4,000 mg/kg in rats) is determined through a standardized procedure, typically following a protocol like the OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).[1][2][3] This method is designed to determine the substance's toxicity with a reduced number of animals and less suffering compared to older methods.

Methodology Overview:

-

Animal Selection: Healthy, young adult rats (typically females, 8-12 weeks old) are used.[4] The animals are acclimatized to laboratory conditions before the study.

-

Sighting Study: A preliminary "sighting study" is conducted to determine the appropriate starting dose for the main study.[1][5] A single animal is dosed at a level expected to cause toxicity but not mortality (e.g., 300 mg/kg in the absence of prior data).[1] The outcome determines the next dose.

-

Main Study: Based on the sighting study, groups of at least 5 animals are dosed in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1] The substance is typically administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

-

Endpoint Determination: The test identifies a dose that causes evident toxicity or, at most, one death.[3] This allows for classification of the substance according to the Globally Harmonised System (GHS) rather than calculating a precise LD50.[2] The reported value of 4,000 mg/kg indicates low acute toxicity.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.[1]

Safety Workflows and Logic

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

Caption: this compound First Aid and Exposure Response Workflow.

Caption: Experimental Workflow for an Acute Oral Toxicity Study (OECD 420).

References

- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. osha.gov [osha.gov]

- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: Chloranil in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent widely employed in organic synthesis. Its efficacy in promoting dehydrogenation and facilitating cyclization reactions makes it a valuable reagent for the construction of a diverse array of heterocyclic compounds.[1] These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles using this compound.

Key Applications of this compound in Heterocyclic Synthesis

This compound's primary role in heterocyclic synthesis is as a hydrogen acceptor, driving aromatization reactions by removing hydrogen atoms from a saturated or partially saturated ring system.[1] It is particularly effective in the final step of many synthetic sequences, converting dihydro-heterocycles into their stable aromatic counterparts. Additionally, this compound can participate directly in multicomponent reactions, acting as both an oxidant and a building block to generate complex heterocyclic frameworks.[2][3][4][5][6][7]

I. Synthesis of Nitrogen-Containing Heterocycles

A. Quinolines via Oxidative Annulation

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[8] this compound provides an efficient means to synthesize substituted quinolines through the oxidative annulation of o-allylanilines.[9]

Experimental Protocol: Synthesis of 2,4-Diarylquinolines [9]

This protocol describes the synthesis of 2,4-diarylquinolines from o-allylanilines using this compound as an oxidant.

-

Materials:

-

o-allylaniline derivative (1.0 equiv)

-

This compound (2.0 equiv)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a solution of the o-allylaniline derivative in 1,2-dichloroethane, add this compound.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diarylquinoline.

-

| Entry | Substrate (o-allylaniline derivative) | Product (2,4-Diarylquinoline) | Yield (%)[9] |

| 1 | 2-allyl-N-phenylaniline | 2,4-diphenylquinoline | 85 |

| 2 | 2-allyl-N-(4-methoxyphenyl)aniline | 2-(4-methoxyphenyl)-4-phenylquinoline | 82 |

| 3 | 2-allyl-N-(4-chlorophenyl)aniline | 2-(4-chlorophenyl)-4-phenylquinoline | 78 |

Reaction Workflow:

Caption: Workflow for the synthesis of 2,4-diarylquinolines.

B. Pyrroles via Dehydrogenation of Pyrrolines

Pyrroles are fundamental five-membered aromatic heterocycles found in many natural products and pharmaceuticals. This compound is an effective reagent for the dehydrogenation of pyrrolines to furnish the corresponding pyrroles.[8]

Experimental Protocol: Synthesis of 2,3,5-Triaryl-2H-pyrroles [8]

This protocol outlines the in situ oxidation of 2,3,5-triarylpyrrolines to 2,3,5-triaryl-2H-pyrroles.

-

Materials:

-

N-Benzyl ketimine (1.0 equiv)

-

Arylacetylene (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

This compound (1.2 equiv)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a reaction vessel, dissolve the N-benzyl ketimine and arylacetylene in DMSO.

-

Add potassium tert-butoxide to the mixture and stir at room temperature to form the pyrroline intermediate.

-

To the reaction mixture containing the in situ generated pyrroline, add this compound.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 2,3,5-triaryl-2H-pyrrole.

-

| Entry | N-Benzyl Ketimine | Arylacetylene | Product (2,3,5-Triaryl-2H-pyrrole) | Yield (%)[8] |

| 1 | from benzophenone | phenylacetylene | 2,3,5-triphenyl-2H-pyrrole | 85 |

| 2 | from acetophenone | phenylacetylene | 2-methyl-3,5-diphenyl-2H-pyrrole | 78 |

| 3 | from benzophenone | 4-methoxyphenylacetylene | 2,5-diphenyl-3-(4-methoxyphenyl)-2H-pyrrole | 82 |

Reaction Pathway:

Caption: Synthesis of 2,3,5-triaryl-2H-pyrroles.

II. Multicomponent Reaction for the Synthesis of Corrole-Appended Benzofurans

This compound can play a dual role in complex multicomponent reactions, acting as both an oxidant for macrocycle formation and as a reactant that becomes incorporated into the final product.[2][3][4][5][6][7] This is exemplified in the synthesis of trans-A₂B-corroles bearing a persubstituted benzofuran moiety.[2][3][4][5][6][7]

Experimental Protocol: Synthesis of 10-(Benzofuran-2-yl)corroles [2][3][4][5]

-

Materials:

-

Dipyrrane derivative (1.0 equiv)

-

Aryl-propargyl aldehyde derivative (1.0 equiv)

-

p-Chloranil (1.5 equiv)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, catalytic)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the dipyrrane and aryl-propargyl aldehyde in a mixture of methanol and water.

-

Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

-

After the initial condensation, add a solution of p-chloranil in dichloromethane.

-

Continue stirring at room temperature and monitor the reaction by UV-vis spectroscopy and TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).

-

Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the crude product by column chromatography on silica gel.

-

| Entry | Dipyrrane | Aryl-propargyl Aldehyde | Yield (%)[5] |

| 1 | 5-(p-tolyl)dipyrrane | 3-phenylpropynal | 11.4 |

| 2 | 5-(4-methoxyphenyl)dipyrrane | 3-(4-nitrophenyl)propynal | 5.2 |

| 3 | 5-phenyldipyrrane | 3-phenylpropynal | 8.7 |

Logical Relationship of this compound's Dual Role:

Caption: Dual role of this compound in the multicomponent reaction.

Conclusion